One of the primary research applications of Benzo[h]quinoline-2-carbaldehyde lies in its ability to act as a tetradentate ligand, meaning it can form four bonds with a central metal ion. This property makes it a valuable tool for studying coordination chemistry and developing new metal complexes with diverse functionalities. Research suggests its potential for applications in catalysis, luminescence, and solar energy conversion [].
Benzo[h]quinoline-2-carbaldehyde can serve as a valuable starting material for the synthesis of various other heterocyclic compounds. Its reactive formyl group allows for further chemical modifications, enabling the creation of diverse derivatives with potential applications in medicinal chemistry, materials science, and organic synthesis [].
While research is still ongoing, some studies have explored the potential of Benzo[h]quinoline-2-carbaldehyde and its derivatives as lead compounds for drug discovery. Its structural features hold promise for targeting specific biological targets, potentially leading to the development of new therapeutic agents for various diseases [].
Emerging research suggests potential applications of Benzo[h]quinoline-2-carbaldehyde in the field of material science. Studies have explored its use in the development of organic light-emitting diodes (OLEDs) and other functional materials due to its unique properties like photoluminescence and potential for self-assembly [].
Benzo[h]quinoline-2-carbaldehyde is a heterocyclic organic compound characterized by a quinoline structure with an aldehyde functional group at the second position. Its chemical formula is C_{10}H_{7}NO, and it features a fused ring system that contributes to its unique chemical properties. The compound exhibits notable reactivity due to the presence of both the quinoline moiety and the aldehyde group, making it a valuable intermediate in organic synthesis.
Research indicates that benzo[h]quinoline-2-carbaldehyde exhibits significant biological activity. It has been studied for its potential:
Benzo[h]quinoline-2-carbaldehyde can be synthesized through several methods:
Benzo[h]quinoline-2-carbaldehyde finds applications across various fields:
Studies have focused on the interactions of benzo[h]quinoline-2-carbaldehyde with biological macromolecules:
Benzo[h]quinoline-2-carbaldehyde shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Chlorinated derivative | Increased reactivity due to chlorine substituent |
| Quinoline-2-carbaldehyde | Simple quinoline | Lacks fused ring system, different reactivity |
| Benzo[f]quinoline | Related fused structure | Similar core structure but different substitution patterns |
Benzo[h]quinoline-2-carbaldehyde is unique due to its specific arrangement of functional groups and ring systems that enhance its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse
Benzo[h]quinoline-2-carbaldehyde possesses the molecular formula C₁₄H₉NO with a molecular weight of 207.23 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as benzo[h]quinoline-2-carbaldehyde, reflecting its systematic structural organization. The molecule's core architecture consists of a polycyclic aromatic system where a benzene ring is fused to a quinoline moiety, creating the characteristic benzo[h]quinoline framework. The aldehyde functional group, denoted by the formyl substituent, is specifically located at the 2-position of the quinoline portion, significantly influencing the compound's chemical behavior and reactivity patterns.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=CC1=NC2=C3/C=CC=C/C3=C/C=C\2C=C1, providing a linear description of the molecular connectivity. More comprehensively, the International Chemical Identifier code 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H offers detailed connectivity information, while the corresponding International Chemical Identifier Key OBDYPKKCCHZQDQ-UHFFFAOYSA-N provides a unique molecular fingerprint.
Crystallographic studies have revealed important insights into the three-dimensional structure of benzo[h]quinoline-2-carbaldehyde and related compounds. Analysis of similar benzoquinoline structures indicates that the fused ring system exhibits remarkable planarity, with root mean square deviations typically around 0.016 Angstroms. This high degree of planarity is characteristic of extended aromatic systems and contributes significantly to the compound's electronic properties and intermolecular interactions.
The aldehyde functional group demonstrates a slight deviation from perfect coplanarity with the aromatic framework. In related structures, the carbon-carbon-carbon-oxygen torsion angle associated with the formyl group measures approximately 10.7 degrees, indicating a minor but notable twist out of the plane. This geometric feature has important implications for the compound's reactivity, as it affects the orbital overlap between the carbonyl group and the extended π-system of the aromatic rings.
The molecular geometry also influences the compound's crystal packing arrangements and intermolecular interactions. The planar aromatic system facilitates π-π stacking interactions between adjacent molecules, while the aldehyde group can participate in various hydrogen bonding schemes, contributing to the overall stability of crystalline forms.
Benzo[h]quinoline-2-carbaldehyde represents a polycyclic aromatic heterocyclic compound with the molecular formula C₁₄H₉NO and a molecular weight of 207.23 grams per mole [1] [2]. The compound is identified by Chemical Abstracts Service registry number 904886-12-0 and bears the International Union of Pure and Applied Chemistry name benzo[h]quinoline-2-carbaldehyde [1] [3]. Alternative nomenclature includes 2-formylbenzo[h]quinoline and 2-formylbenzoquinoline, reflecting the presence of the formyl functional group [1] [4].
The compound crystallizes as a solid material with documented crystal structures available in crystallographic databases [1]. The molecular structure exhibits planarity, with all seventeen non-hydrogen atoms lying essentially in one plane, demonstrating the characteristic features of aromatic polycyclic compounds [5].
The molecular architecture of benzo[h]quinoline-2-carbaldehyde consists of a fused tricyclic aromatic system combining benzene and quinoline structural motifs [6] [7]. The quinoline framework represents a heterocyclic aromatic compound characterized by a double-ring structure composed of a benzene ring and a pyridine ring fused at two adjacent carbon atoms [7] [8]. This quinoline core contains six carbon atoms in the benzene portion and five carbon atoms plus one nitrogen atom in the pyridine segment [7].
The benzo[h]quinoline system specifically refers to the fusion pattern where an additional benzene ring is attached to the quinoline nucleus at the h-position [6] [9]. This creates a phenanthrene-like carbon skeleton with the nitrogen heteroatom integrated into the central ring system [6] [10]. The resulting tricyclic structure maintains aromatic character throughout all three rings, satisfying Hückel's rule for aromaticity [11] [12].
The aldehyde functionality in benzo[h]quinoline-2-carbaldehyde is represented by the carbaldehyde group (-CHO) attached at the 2-position of the quinoline ring system [1] [13]. This aldehyde functional group consists of a carbon atom double-bonded to oxygen and single-bonded to hydrogen, forming the characteristic formyl group [14] [15]. The systematic nomenclature employs the suffix "-carbaldehyde" when the aldehyde moiety is attached to a ring system, with the carbon bearing this group designated as position 1 in traditional numbering schemes [13].
The formyl group exhibits significant electronic properties due to its electron-withdrawing nature [16] [17]. The carbonyl carbon adopts sp² hybridization, creating a planar geometry around the aldehyde function [14]. This electron-withdrawing character influences the electronic distribution throughout the aromatic system, potentially affecting reactivity patterns and physical properties [16].
Benzo[h]quinoline-2-carbaldehyde belongs to several important chemical classifications. Primarily, it represents a member of the heterocyclic aromatic compound family, specifically falling within the nitrogen-containing heterocycle category [18] [11]. The compound qualifies as an aromatic heterocyclic compound because it contains at least one carbon atom replaced by a nitrogen heteroatom while maintaining aromatic character [11] [19].
Within the broader classification system, this compound represents a polycyclic aromatic heterocycle, characterized by multiple fused aromatic rings containing heteroatoms [10] [20]. The quinoline-based structure places it among the benzoquinoline derivatives, which constitute an important class of fused ring systems with applications in various fields of chemistry [20] [8].
The presence of the aldehyde functional group further classifies the compound as an aromatic aldehyde [21] [22]. Aromatic aldehydes represent a distinct subclass characterized by the direct attachment of the formyl group to an aromatic ring system [21] [22]. This classification distinguishes it from aliphatic aldehydes, where the carbonyl group is attached to alkyl chains [21].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉NO | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Exact Mass | 207.068413911 Da | [1] |
| Monoisotopic Mass | 207.068413911 Da | [1] |
| Heavy Atom Count | 16 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 30 Ų | [1] |
| XLogP3-AA | 3.2 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 265 | [1] |
The International Chemical Identifier for benzo[h]quinoline-2-carbaldehyde is InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H, providing a standardized representation of the molecular structure [1] [2]. The corresponding International Chemical Identifier Key is OBDYPKKCCHZQDQ-UHFFFAOYSA-N, serving as a unique identifier for database searches [1] [2].
The Simplified Molecular Input Line Entry System notation C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O provides a linear representation of the molecular structure suitable for computational applications [1] [3]. This notation clearly indicates the connectivity pattern of the tricyclic aromatic system with the aldehyde substituent [23].
Benzo[h]quinoline-2-carbaldehyde maintains the molecular formula C14H9NO with a precise molecular weight of 207.23 grams per mole [1] [2] [3]. The compound operates under the Chemical Abstracts Service registry number 904886-12-0 [1] [2] [3], establishing its unique identity within the global chemical database system. The MDL number MFCD06824170 [1] [2] [3] provides additional identification support across various chemical information systems, while PubChem assigns the compound identifier CID 15148223 [4] for comprehensive database cross-referencing.
The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as benzo[h]quinoline-2-carbaldehyde [1] [3] [4]. Alternative naming conventions include 2-formylbenzo[h]quinoline, benzo[h]quinoline-2-carboxaldehyde, and 2-formylbenzoquinoline [4] [5]. These nomenclature variations reflect different chemical naming traditions while maintaining consistency in structural representation.
The compound appears in specialized databases under the DSSTox Substance ID DTXSID00569066 [6] [4], facilitating environmental and toxicological research applications. Wikidata maintains the entry under identifier Q82455771 [6] [4], supporting open-access chemical information initiatives and cross-platform data integration.
The molecular architecture of benzo[h]quinoline-2-carbaldehyde features a sophisticated tricyclic aromatic framework consisting of a benzene ring fused to a quinoline heterocycle [7] [8]. This structural arrangement creates an extended π-electron system that significantly influences the compound's electronic properties and chemical reactivity patterns. The quinoline moiety contributes a nitrogen atom positioned strategically within the aromatic framework, while the aldehyde functional group at the 2-position provides a reactive site for chemical transformations.
The International Chemical Identifier string for this compound reads InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H [3] [4], providing a standardized representation that enables automated chemical structure processing and database searching. The corresponding InChI Key OBDYPKKCCHZQDQ-UHFFFAOYSA-N [3] [4] offers a compressed format for rapid database queries and chemical structure identification.
Simplified Molecular Input Line Entry System notation represents the structure as O=Cc1ccc2ccc3ccccc3c2n1 [3] [4], providing a linear text representation that captures the essential connectivity and functional group information. This canonical SMILES string facilitates computational chemistry applications and automated structure processing workflows.
The molecular geometry exhibits substantial planarity due to the extended aromatic conjugation system [10]. This planar configuration enables effective π-π stacking interactions and influences the compound's solid-state packing arrangements and crystalline properties. The rigid tricyclic framework restricts conformational flexibility, resulting in a well-defined three-dimensional structure that maintains consistent geometric parameters across different molecular environments.
Benzo[h]quinoline-2-carbaldehyde typically manifests as a solid crystalline material under ambient laboratory conditions [2] [3]. The compound exhibits characteristic solid-state properties that reflect its aromatic heterocyclic nature and intermolecular interaction patterns. Commercial preparations consistently achieve purity levels exceeding 95% [1] [2] [3], demonstrating the feasibility of high-purity synthesis and purification protocols for research applications.
Storage requirements necessitate maintenance under inert atmospheric conditions at temperatures between 2-8°C [2] [9] to preserve chemical stability and prevent degradation. These storage conditions reflect the compound's sensitivity to atmospheric oxygen and moisture, which can potentially react with the aldehyde functional group or promote oxidative degradation pathways.
The molecular structure demonstrates significant electronic delocalization across the tricyclic aromatic system, contributing to the compound's photophysical properties and potential applications in materials science. The extended conjugation system influences absorption and emission characteristics, making the compound potentially useful for fluorescence-based applications or as a building block for larger conjugated systems.
Physical appearance varies depending on purity and crystalline form, typically ranging from white to pale yellow solid material [2] [3]. The color variation often reflects the presence of trace impurities or different crystalline polymorphs that can influence optical properties without significantly affecting chemical purity.
Advanced computational analysis reveals critical physicochemical parameters that govern the compound's behavior in various chemical and biological environments. The XLogP3-AA value of 3.2 [4] indicates moderate lipophilicity, suggesting favorable partitioning characteristics for potential pharmaceutical applications or materials science investigations. This lipophilicity parameter influences solubility patterns, membrane permeability, and distribution characteristics in complex chemical systems.
Hydrogen bonding analysis identifies zero hydrogen bond donors and two hydrogen bond acceptors [4] within the molecular structure. The absence of hydrogen bond donors reflects the aromatic character of the hydrogen atoms, while the nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group function as hydrogen bond acceptors. This hydrogen bonding profile influences intermolecular interaction patterns and solubility characteristics in protic and aprotic solvents.
The topological polar surface area measures 29.96 square angstroms [6] [4], providing insight into the compound's membrane permeability potential and pharmacokinetic properties. This relatively modest polar surface area suggests favorable characteristics for biological membrane penetration while maintaining sufficient polarity for aqueous solubility under appropriate conditions.
Rotational bond analysis identifies only one rotatable bond [4] within the molecular structure, specifically the carbon-carbon bond connecting the aldehyde group to the quinoline ring system. This limited rotational freedom reflects the rigid aromatic framework and influences the compound's conformational behavior and crystal packing arrangements.
Predictive computational models estimate a boiling point of 420.2±18.0°C [9], reflecting the substantial intermolecular interactions characteristic of aromatic heterocyclic compounds. The predicted density of 1.274±0.06 grams per cubic centimeter [9] indicates efficient molecular packing in the solid state, consistent with the planar aromatic structure and potential π-π stacking interactions.
Comprehensive database coverage ensures global accessibility and standardized identification of benzo[h]quinoline-2-carbaldehyde across various research and commercial platforms. The National Institute of Standards and Technology Chemistry WebBook maintains detailed entries [7] that support fundamental research and educational applications. ChemSpider provides database ID 21121056 [21], facilitating cross-platform chemical information integration and automated data processing workflows.
Environmental and regulatory databases include the compound under DSSTox ID DTXSID00569066 [6] [4], supporting environmental fate assessment and regulatory compliance activities. The Environmental Protection Agency's CompTox Chemistry Dashboard provides comprehensive toxicity prediction and environmental fate modeling capabilities based on this standardized identifier.
European chemical databases maintain appropriate registry entries that facilitate international trade, research collaboration, and regulatory compliance across different jurisdictions. These standardized database entries ensure consistent identification and information sharing among research institutions, commercial suppliers, and regulatory agencies worldwide.
The Cambridge Structural Database potentially contains crystallographic information [4] when high-quality crystal structures become available, supporting advanced structural chemistry research and materials design applications. These structural databases enable detailed analysis of intermolecular interactions, crystal packing arrangements, and solid-state properties that influence practical applications.
Benzo[h]quinoline-2-carbaldehyde belongs to the quinoline family of nitrogen-containing heterocyclic aromatic compounds [16] [8], placing it within established regulatory frameworks for heterocyclic chemicals. The compound's classification as a quinoline derivative connects it to extensive literature regarding biological activity, environmental fate, and potential applications in pharmaceutical development [18] [19].
The presence of the aldehyde functional group requires additional consideration regarding reactivity, storage stability, and potential health hazards associated with carbonyl-containing compounds. Regulatory agencies typically classify aldehydes as potentially reactive species that require appropriate handling procedures and safety protocols to prevent exposure and ensure safe laboratory practices.
International chemical classification systems recognize the compound's tricyclic aromatic structure and heterocyclic nature, influencing transportation regulations, storage requirements, and workplace safety protocols. These classifications ensure appropriate handling procedures across different jurisdictions while facilitating international trade and research collaboration.
Environmental regulatory frameworks consider the compound's aromatic heterocyclic structure when assessing potential environmental fate and ecological impact. The extended aromatic system and nitrogen-containing heterocycle may influence biodegradation pathways, bioaccumulation potential, and aquatic toxicity characteristics that inform environmental risk assessment procedures.
The compound's research chemical status typically exempts it from pharmaceutical registration requirements while maintaining coverage under general chemical safety regulations. This classification enables research applications while ensuring appropriate safety oversight and regulatory compliance for commercial distribution and laboratory use.
Modern chemical information systems maintain comprehensive integration capabilities that enable seamless access to benzo[h]quinoline-2-carbaldehyde data across multiple platforms and applications. Chemical structure drawing software automatically recognizes standardized identifiers, facilitating rapid structure input and property prediction for computational chemistry applications.
Database management systems utilize standardized identifiers to maintain consistent cross-referencing capabilities among different chemical databases, patent literature, and scientific publications. This integration enables comprehensive literature searches and automated data mining applications that support research and development activities.
Commercial chemical procurement systems integrate database identifiers with inventory management and ordering workflows, enabling automated price comparison, availability checking, and procurement optimization. These integrated systems streamline research chemical acquisition while maintaining appropriate documentation and regulatory compliance.
Quality control laboratories utilize standardized identifiers to maintain analytical method databases, certificate of analysis systems, and batch tracking capabilities that ensure product quality and traceability throughout the supply chain. These systems support research reproducibility and regulatory compliance requirements for commercial chemical distribution.
Scientific publishing platforms recognize standardized chemical identifiers, enabling automated linking between chemical structures, properties databases, and relevant scientific literature. This integration facilitates knowledge discovery and supports evidence-based research decision-making across diverse scientific disciplines.